molecular formula C12H17NO3 B3104512 tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 148404-32-4

tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No. B3104512
CAS RN: 148404-32-4
M. Wt: 223.27 g/mol
InChI Key: WCOQHCYSCIMEEM-UHFFFAOYSA-N
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Description

The compound “tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The “tert-butyl” group is a common substituent in organic chemistry, consisting of a central carbon atom bonded to three methyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the pyrrole ring, and the tert-butyl group would likely add steric bulk .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar carbonyl and ester groups could influence its solubility in different solvents .

Scientific Research Applications

Synthetic Utility and Applications in Material Science

tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, as a compound, showcases diverse applications in the realm of scientific research, particularly in organic synthesis and material science. Its significance is highlighted through various studies focusing on the compound's synthesis, structural analysis, and potential as a precursor for pharmacologically active molecules.

A study conducted by Liu et al. (2014) explored the NMR analysis of a series of related compounds, revealing their potential use as dyes and pigments due to their long-range conjugated systems. This study provides a foundation for understanding the structural characteristics and stability of such compounds through quantum chemical calculations, indicating their applicability in materials science (Liu, Song, & Yan, 2014).

Pharmacological Intermediates

Bahekar et al. (2017) detailed an efficient and scalable synthesis of a closely related derivative, emphasizing its importance as an essential pharmacophore for diversified pharmacological activities. The improved synthesis process highlighted in this study underscores the compound's role as a vital intermediate in the development of new drugs, showcasing its contribution to advancing pharmacological research (Bahekar et al., 2017).

Organocatalysis and Chemical Synthesis

In the realm of chemical synthesis, the work of Hozjan et al. (2023) presents an organocatalyzed synthesis of a related compound, illustrating the compound's utility in facilitating the development of novel synthetic methodologies. This study not only expands the chemical toolkit available to synthetic chemists but also demonstrates the compound's versatility and effectiveness as a building block for complex molecules (Hozjan et al., 2023).

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

Future research on this compound could involve exploring its potential applications, investigating its reactivity under various conditions, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

tert-butyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h4,9H,5-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOQHCYSCIMEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)C=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148404-32-4
Record name tert-butyl 5-oxo-1H,2H,3H,3aH,4H,5H-cyclopenta[c]pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
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tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
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tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
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tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

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